1-(2-Methylpropyl)-2-(propan-2-yl)piperazine 1-(2-Methylpropyl)-2-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635136
InChI: InChI=1S/C11H24N2/c1-9(2)8-13-6-5-12-7-11(13)10(3)4/h9-12H,5-8H2,1-4H3
SMILES:
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine

CAS No.:

Cat. No.: VC17635136

Molecular Formula: C11H24N2

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylpropyl)-2-(propan-2-yl)piperazine -

Specification

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
IUPAC Name 1-(2-methylpropyl)-2-propan-2-ylpiperazine
Standard InChI InChI=1S/C11H24N2/c1-9(2)8-13-6-5-12-7-11(13)10(3)4/h9-12H,5-8H2,1-4H3
Standard InChI Key HHUSKXPMJADLRH-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1CCNCC1C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a piperazine ring, a heterocyclic diamino scaffold, substituted with two branched alkyl groups:

  • N1 substituent: 2-Methylpropyl (isobutyl; -CH2CH(CH3)2)

  • N2 substituent: Propan-2-yl (isopropyl; -CH(CH3)2)

This substitution pattern introduces steric bulk and modulates electronic properties, influencing reactivity and biological interactions. Comparative analysis with structurally related piperazines, such as 4-(3-chlorophenyl)-N-{(2S)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}piperazine-1-carboxamide , reveals that alkyl substituents enhance lipophilicity and metabolic stability compared to aryl-substituted analogs.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionInference Basis
Molecular formulaC11H24N2Calculated from structure
Molecular weight184.32 g/molSum of atomic weights
logP (lipophilicity)~2.5–3.0Analogous to (logP = 2.92)
Hydrogen bond donors2 (piperazine NH groups)Structural analysis
Hydrogen bond acceptors2 (piperazine N atoms)Structural analysis

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 1-(2-methylpropyl)-2-(propan-2-yl)piperazine is documented, its preparation can be inferred from methods used for analogous piperazine derivatives. For example, industrial processes for pyrimidinyl-piperazine compounds often employ nucleophilic substitution or reductive amination . A plausible route involves:

  • Alkylation of Piperazine:

    • Step 1: Mono-alkylation of piperazine with 1-bromo-2-methylpropane under basic conditions (e.g., K2CO3 in acetonitrile) to yield 1-(2-methylpropyl)piperazine.

    • Step 2: Secondary alkylation with 2-bromopropane to introduce the isopropyl group at N2.

This method mirrors the synthesis of trans-N-(4-{2-[4-(5,6-dichloro-2-methyl-amino-pyrimidin-4-yl)piperazin-1-yl]ethyl}cyclohexyl)propionamide, where sequential alkylation and purification steps are critical .

Optimization Challenges

  • Steric Hindrance: The branched alkyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

  • Regioselectivity: Ensuring mono-alkylation before introducing the second substituent requires careful stoichiometric control.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, comparable to 4-(3-chlorophenyl)-N-{(2S)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}piperazine-1-carboxamide (logP = 2.92) . This property enhances membrane permeability but may limit aqueous solubility, necessitating formulation strategies for drug delivery applications.

CompoundTarget/ApplicationStructural Feature
AripiprazoleDopamine D2 receptorPiperazine with quinolinone
JDTicκ-opioid receptor3-Hydroxyphenyl-piperazine
1-(2-Methylpropyl)-2-(propan-2-yl)piperazineHypothetical CNS agentDual alkyl substitution

Industrial Chemistry

The compound’s synthetic versatility makes it a candidate for:

  • Ligand Design: Chelating agents in catalysis.

  • Polymer Chemistry: Crosslinking agents for resins.

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